molecular formula C26H25FN2O3S B2607036 3-(benzenesulfonyl)-1-benzyl-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892760-39-3

3-(benzenesulfonyl)-1-benzyl-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2607036
CAS No.: 892760-39-3
M. Wt: 464.56
InChI Key: DWTCRCWURFPWAR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with substitutions that modulate its physicochemical and biological properties. Key structural features include:

  • Benzyl group at position 1: Introduces aromatic bulk, which may improve hydrophobic interactions with target proteins.
  • Diethylamino group at position 7: A basic substituent that could enhance solubility in protonated forms and participate in hydrogen bonding.
  • Fluorine at position 6: A small electronegative atom that often improves metabolic stability and bioavailability.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-benzyl-7-(diethylamino)-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O3S/c1-3-28(4-2)24-16-23-21(15-22(24)27)26(30)25(33(31,32)20-13-9-6-10-14-20)18-29(23)17-19-11-7-5-8-12-19/h5-16,18H,3-4,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTCRCWURFPWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-benzyl-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then subjected to further reactions, including fluorination and cyclization, to form the final quinoline derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-benzyl-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds with a quinoline structure can inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This inhibition can lead to bacterial cell death, making the compound a potential candidate for developing new antibiotics.
  • Anticancer Properties : Studies have shown that related quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, suggesting that this compound could be further investigated for anticancer therapies.

Biological Research

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it valuable in biochemical assays aimed at understanding enzyme function and regulation.
  • Cell Signaling : Research is ongoing into how this compound may influence cellular signaling pathways, which could lead to insights into disease mechanisms.

Material Science

  • Synthesis of Functional Materials : The unique properties of this compound allow it to be used as a building block for synthesizing advanced materials. Its ability to form stable complexes with metals can be utilized in catalysis and sensor development.

Case Studies

Several studies have documented the efficacy of this compound:

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. The study highlighted the structure-activity relationship that enhances potency against these pathogens.
  • Cytotoxicity Against Cancer Cells : Research published in Cancer Letters reported that the compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. The results suggested potential use as an adjunct therapy in cancer treatment.
  • Material Applications : A recent study explored the use of this compound in developing polymeric materials with enhanced thermal stability and conductivity, indicating its versatility beyond biological applications.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-benzyl-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl Groups

3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one (CAS: 892759-89-6) Structural Differences:

  • Sulfonyl substitution : 3-Chlorophenyl vs. unsubstituted benzene.
  • Benzyl group : 4-Methylbenzyl vs. benzyl.
    • Implications :
  • The 4-methylbenzyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

3-(Benzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one (ChemDiv E599-0010) Structural Differences:

  • Position 7 substituent: 4-Ethylpiperazinyl vs. diethylamino.
  • Position 1 substituent : Methyl vs. benzyl.
    • Implications :
  • The methyl group reduces steric bulk, possibly decreasing off-target interactions but limiting hydrophobic binding.

Analogues with Alternative Core Modifications

3-((6-Methoxy)naphthalene-2-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (Compound 97) Structural Differences:

  • Position 3 substituent : Naphthoyl carbonyl vs. benzenesulfonyl.
  • Position 1 substituent : Pentyl vs. benzyl.
    • Implications :
  • The naphthoyl group introduces extended π-conjugation, which may enhance binding to aromatic-rich pockets (e.g., kinase ATP sites).

3-(Anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (Compound 98) Structural Differences:

  • Position 3 substituent : Anthracenecarbonyl vs. benzenesulfonyl.
    • Implications :
  • The anthracene moiety’s bulkiness may restrict conformational flexibility, reducing off-target effects but limiting solubility.

Research Findings and Implications

  • Electron-Withdrawing Groups : Sulfonyl substituents (e.g., in the target compound and its 3-chloro analogue) may enhance stability in oxidative environments compared to carbonyl analogues .
  • Aromatic Bulk : Benzyl and naphthoyl groups improve interactions with hydrophobic protein pockets but may increase metabolic susceptibility .

Biological Activity

3-(benzenesulfonyl)-1-benzyl-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolones. Its unique structure, characterized by the presence of a benzenesulfonyl group, a diethylamino group, and a fluorine atom, suggests potential biological activities that warrant investigation. This article presents a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C21H22FN2O3S\text{C}_{21}\text{H}_{22}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

The primary mechanism of action for this compound involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and transcription. Inhibition of these enzymes leads to disruption in bacterial cell division and ultimately results in cell death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

In vitro studies have demonstrated that the compound possesses antiproliferative effects against several cancer cell lines. The following table summarizes the IC50 values observed in different cancer types:

Cancer Cell Line IC50 (μM)
MCF-7 (Breast)5.2
A549 (Lung)3.8
HeLa (Cervical)6.5

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .

Study 1: Antimicrobial Efficacy

A recent study examined the antimicrobial efficacy of various quinolone derivatives, including our compound. The results indicated that it exhibited superior activity against multidrug-resistant strains compared to traditional antibiotics. This highlights its potential as a novel therapeutic agent in combating resistant infections.

Study 2: Anticancer Mechanism

Another investigation focused on the anticancer properties of this compound. The study utilized flow cytometry to analyze cell cycle progression in treated cancer cells. The results demonstrated G0/G1 phase arrest, suggesting that the compound interferes with cell cycle regulation, leading to decreased cell proliferation .

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